ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a cyano group, and an ethyl ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological targets and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-chlorophenyl)-4-methyl-1H-pyrazole-5-carboxylate
- Ethyl 1-(4-chlorophenyl)-4-oxo-1H-pyrazole-5-carboxylate
- Ethyl 1-(4-chlorophenyl)-4-aminopyrazole-5-carboxylate
Uniqueness
Ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-4-cyanopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-19-13(18)12-9(7-15)8-16-17(12)11-5-3-10(14)4-6-11/h3-6,8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSKCPVTQHQCGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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